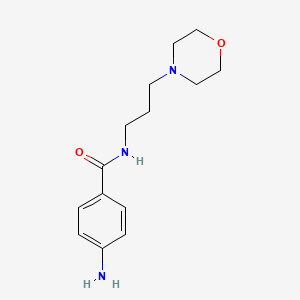

4-amino-N-(3-morpholin-4-ylpropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3-morpholin-4-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17/h2-5H,1,6-11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHBSUQRHMHMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N 3 Morpholin 4 Ylpropyl Benzamide and Its Chemical Analogs

Established Synthetic Routes to the 4-aminobenzamide (B1265587) Core

The synthesis of the 4-aminobenzamide core is a well-established process in organic chemistry, typically commencing from p-nitrobenzoic acid. This common starting material undergoes a two-step transformation involving the activation of the carboxylic acid and the subsequent reduction of the nitro group.

One of the most direct methods involves the conversion of p-nitrobenzoic acid into p-nitrobenzoyl chloride, often achieved by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acid chloride is a highly reactive intermediate. The subsequent step is an ammonolysis reaction, where the p-nitrobenzoyl chloride is treated with ammonia, typically in the form of aqueous ammonia, to form p-nitrobenzamide. google.com

The final step in forming the 4-aminobenzamide core is the reduction of the nitro group. This transformation can be accomplished through several methods:

Catalytic Hydrogenation: This is a common and clean method involving the use of a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This process is efficient and typically results in high yields. google.com

Metal-Acid Systems: Another classic method involves the use of a metal, such as iron powder or tin(II) chloride (SnCl₂), in an acidic medium. nih.gov For instance, the reduction of p-nitrobenzamide can be carried out using iron powder in the presence of an ammonium (B1175870) chloride solution. researchgate.net

Hydrazine (B178648) Hydrate (B1144303): In some patented methods, hydrazine hydrate is used as the reducing agent in the presence of a catalyst like iron hydroxide. google.com

The choice of method often depends on factors like substrate compatibility, desired yield, and scalability.

Table 1: Comparison of Common Reduction Methods for p-nitrobenzamide

| Reducing Agent/System | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogen Gas (H₂) | Pd/C, Raney Ni | Pressurized H₂, solvent (e.g., water, THF) chemicalbook.com | High yield, clean reaction, catalyst can be recovered google.com | Requires specialized high-pressure equipment |

| Iron Powder (Fe) | NH₄Cl or HCl | Aqueous or alcoholic solvent, heating | Inexpensive, readily available reagents researchgate.net | Can produce significant amounts of iron sludge waste |

| Tin(II) Chloride (SnCl₂) | HCl | Ethanol, heating nih.gov | Effective and reliable | Generates tin-based waste products |

| Hydrazine Hydrate (N₂H₄·H₂O) | Iron Hydroxide | Solvent (e.g., alcohols, water), 0-100 °C google.com | Avoids high-pressure hydrogenation | Hydrazine hydrate is toxic and requires careful handling |

Strategies for Incorporating the 3-morpholin-4-ylpropyl Moiety via Amidation Reactions

The crucial step in the synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide is the formation of the amide bond between the 4-aminobenzamide core and the 3-morpholin-4-ylpropyl side chain. This is typically achieved through an amidation reaction. A common strategy involves reacting a suitably activated carboxylic acid with the primary amine, 3-morpholin-4-ylpropylamine.

To prevent unwanted side reactions, such as the self-polymerization of 4-aminobenzoic acid derivatives, the aromatic amino group is often protected during the coupling step. researchgate.net A convenient approach is to use 4-nitrobenzoic acid as the starting material. The nitro group serves as a protecting group for the amine, which can be reduced to the desired amino group in the final step of the synthesis. mdpi.com

The general synthetic sequence is as follows:

Activation of the carboxylic acid of 4-nitrobenzoic acid.

Amidation with 3-morpholin-4-ylpropylamine to form 4-nitro-N-(3-morpholin-4-ylpropyl)benzamide.

Reduction of the nitro group to yield the final product.

The amidation itself can be performed using several methods:

Acid Chloride Method: 4-nitrobenzoyl chloride is reacted with 3-morpholin-4-ylpropylamine in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Peptide Coupling Reagents: These reagents facilitate the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to first synthesize an acid chloride. A wide array of such reagents is available, each with its own advantages. luxembourg-bio.com

Table 2: Common Peptide Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | A widely used, inexpensive carbodiimide. The byproduct, dicyclohexylurea, is insoluble in many solvents, facilitating purification. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | A water-soluble carbodiimide, where the urea (B33335) byproduct is also water-soluble, simplifying workup. google.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | An efficient uronium-based reagent known for fast reaction times and suppression of side reactions. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Similar to HBTU but often provides faster couplings with less racemization, especially in challenging cases. peptide.com |

| 1,1'-Carbonyldiimidazole | CDI | A useful reagent for forming amides, particularly for fragment coupling in peptide synthesis. peptide.com |

Exploration of Diverse Coupling Reactions and Amine Linkage Strategies

Beyond standard amidation, other modern synthetic methods can be employed to form the crucial C-N bonds in the target molecule and its analogs.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, particularly between aryl halides and amines. wikipedia.org While less direct for the primary target, it is highly relevant for synthesizing a wide range of analogs. For example, it could be used to couple an aryl bromide with 3-morpholin-4-ylpropylamine or to couple 4-bromobenzamide (B181206) with an amine. The reaction's versatility stems from the development of various phosphine (B1218219) ligands that can be tailored to specific substrates. youtube.com Key components of this reaction are a palladium precursor, a phosphine ligand, and a base. acsgcipr.org

Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini reactions offer an efficient way to generate complex molecules, including benzamide (B126) derivatives, in a single step from three or four starting materials. nih.govnih.gov

The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide scaffold. nih.gov This could be adapted to synthesize complex benzamide derivatives by carefully choosing the starting components.

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. walisongo.ac.id

These MCRs are particularly valuable in medicinal chemistry for rapidly creating libraries of compounds for screening purposes. researchgate.net

Novel Synthetic Approaches and Derivatization Techniques for this compound Derivatives

The scaffold of this compound offers several positions for chemical modification to explore structure-activity relationships. nih.gov

Table 3: Potential Derivatization Points

| Position of Derivatization | Potential Modifications | Synthetic Strategy |

|---|---|---|

| 4-Amino Group | Alkylation, acylation, sulfonylation | Direct reaction of the 4-amino group with alkyl halides, acyl chlorides, or sulfonyl chlorides. nih.gov |

| Aromatic Ring | Introduction of substituents like halogens, alkyl, or alkoxy groups | Start the synthesis from an appropriately substituted p-nitrobenzoic acid. |

| Propyl Linker | Varying the chain length or introducing branching | Utilize different amino-alcohols in the synthesis of the side chain. |

| Morpholine (B109124) Ring | Replacement with other heterocycles (e.g., piperidine, piperazine) | Use alternative cyclic amines (e.g., 3-(piperidin-1-yl)propan-1-amine) in the amidation step. |

Novel approaches could also include late-stage functionalization, where C-H bonds on the aromatic ring are selectively converted to other functional groups, or the use of flow chemistry to optimize reaction conditions and improve scalability.

Analytical and Chromatographic Methodologies for Compound Purification and Research-Grade Characterization

Ensuring the purity and confirming the structure of the synthesized compound is critical for research applications. A combination of chromatographic and spectroscopic techniques is employed.

Purification:

Column Chromatography: This is the most common method for purifying the final compound and intermediates. A silica (B1680970) gel stationary phase is typically used with a gradient of polar solvents, such as methanol (B129727) in dichloromethane, as the mobile phase.

Recrystallization: This technique can be used to obtain highly pure crystalline material, assuming a suitable solvent system can be found.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment. For this compound, one would expect to see distinct signals for the aromatic protons, the amide N-H proton, and the various methylene (B1212753) groups of the 3-morpholin-4-ylpropyl chain. nih.gov

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton. journals.co.za

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺), which confirms the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine and the amide, a strong C=O stretching vibration for the amide carbonyl group, and C-N and C-O stretching bands. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used. Purity is determined by integrating the area of the product peak relative to any impurity peaks. google.com

By employing these rigorous synthetic and analytical methodologies, this compound and its derivatives can be prepared to a high degree of purity suitable for detailed research investigations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino N 3 Morpholin 4 Ylpropyl Benzamide Analogs

Elucidation of Key Pharmacophoric Features within the 4-amino-N-(3-morpholin-4-ylpropyl)benzamide Scaffold

The this compound scaffold is characterized by three key components: a 4-aminobenzamide (B1265587) moiety, a propyl linker, and a terminal morpholine (B109124) ring. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The 4-aminobenzamide group is often a critical pharmacophoric element. The primary amino group at the 4-position of the phenyl ring is frequently involved in key hydrogen bonding interactions with the target protein. The benzamide (B126) portion itself serves as a rigid scaffold that properly orients the other functional groups for optimal binding.

The propyl linker provides the necessary spacing and conformational flexibility for the molecule to adopt an optimal binding conformation within the receptor pocket. Studies on related compounds have shown that the length and nature of this linker are critical for maintaining biological activity.

The terminal morpholine ring is a versatile functional group that can influence several properties of the molecule. Its basic nitrogen atom can participate in ionic interactions or hydrogen bonding with the target. The morpholine ring also impacts the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. The morpholine moiety is a common feature in many biologically active compounds due to its favorable properties. enamine.nete3s-conferences.org

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic substitutions on the benzamide phenyl ring of this compound analogs have a profound impact on their biological activity and selectivity. The nature, position, and size of the substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target.

In analogous benzamide series, it has been observed that the introduction of small electron-donating or electron-withdrawing groups can fine-tune the binding affinity. For instance, in a series of N-substituted benzamide derivatives, the presence of a chlorine atom or a nitro-group on the benzene (B151609) ring was found to significantly decrease anti-proliferative activity. nih.gov Conversely, in other series, specific substitutions have been shown to enhance potency. The orientation of the central amide bond, however, has been found to have little effect on the biological activity in some quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide. nih.govnih.gov

The following table illustrates the general impact of phenyl ring substitutions on the activity of various benzamide-containing compounds, providing insights into potential trends for the this compound scaffold.

| Substitution Position | Substituent Type | General Effect on Activity |

| Ortho (to amide) | Small, electron-withdrawing | Can increase potency through specific interactions |

| Meta (to amide) | Hydrogen bond donor/acceptor | May enhance selectivity for certain targets |

| Para (to amide) | Electron-donating (e.g., amino) | Often crucial for hydrogen bonding and potency |

Note: The data in this table is generalized from studies on various benzamide derivatives and may not be directly representative of this compound.

The propyl linker in this compound plays a critical role in positioning the terminal morpholine ring for optimal interaction with the biological target. Modifications to this linker, including changes in length and rigidity, can significantly affect the compound's activity.

Studies on similar molecules have demonstrated that both increasing and decreasing the linker length can lead to a reduction in potency, suggesting that the three-carbon chain is optimal for spanning the distance between the benzamide core and the region of the binding site that accommodates the morpholine ring. In one study, the replacement of a propyl linker with other acyclic linkers, or constraining the linker with a urea (B33335) or sulfonyl urea group, was investigated to assess the impact on anti-proliferative activity. nih.gov This highlights the importance of the linker's flexibility and length in achieving the desired biological effect. nih.gov

The introduction of rigidity into the linker, for example, by incorporating cyclic structures or double bonds, can also have a significant impact. While this can sometimes lead to an increase in potency by locking the molecule in a more favorable conformation, it can also result in a loss of activity if the constrained conformation is not optimal for binding.

Isosteric replacement involves substituting the morpholine ring with other cyclic amines or heterocyclic systems that mimic its size, shape, and electronic properties. Common bioisosteres for the morpholine ring include piperidine, piperazine, and thiomorpholine. These replacements can alter the basicity of the terminal nitrogen and introduce new interaction points, potentially leading to improved activity or selectivity. For example, replacing the morpholine ring with other heterocyclic moieties has been a strategy in the design of various bioactive compounds. enamine.net

The following table provides examples of common isosteric replacements for the morpholine ring and their potential impact on compound properties.

| Isosteric Replacement | Potential Impact on Properties |

| Piperidine | Increased lipophilicity, altered basicity |

| Piperazine | Introduction of a second basic center, potential for further derivatization |

| Thiomorpholine | Altered hydrogen bonding capacity and electronic properties |

| Pyrrolidine | Smaller ring size, may alter binding geometry |

While this compound itself is an achiral molecule, the introduction of chiral centers through modifications to the propyl linker or the morpholine ring can lead to stereoisomers with different biological activities. The investigation of stereochemical effects is a crucial aspect of SAR studies, as different enantiomers or diastereomers can exhibit distinct potencies, selectivities, and metabolic profiles.

In many biological systems, receptors and enzymes are chiral, leading to stereospecific interactions with chiral ligands. Therefore, it is common for one stereoisomer to be significantly more active than the other. For example, in a series of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)benzamide derivatives, the cis-isomer was found to be the most active. nih.gov This highlights the importance of stereochemistry in the design of potent and selective therapeutic agents.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound and its analogs is a key determinant of their biological activity. The flexible propyl linker allows the molecule to adopt a range of conformations, and the biologically active conformation is the one that best fits into the binding site of the target protein.

Conformational analysis, through computational modeling and experimental techniques such as NMR spectroscopy, can provide valuable insights into the preferred conformations of these molecules in solution and in the bound state. These studies can help to rationalize the observed SAR and guide the design of new analogs with improved activity. For instance, a decrease in conformational freedom may be advantageous in terms of increased bioavailability and a reduced entropic penalty upon binding. nih.gov

The interplay between the different structural elements of the molecule, such as the orientation of the benzamide group relative to the linker and the positioning of the morpholine ring, is crucial. Understanding these conformational preferences can lead to the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to a significant increase in potency.

Computational Approaches to SAR/SPR Analysis (e.g., 3D-QSAR, CoMFA, CoMSIA)

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate the complex relationships between a molecule's three-dimensional structure and its biological activity or physicochemical properties. For analogs of this compound, which are often investigated as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP), computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are particularly insightful. nih.govresearchgate.net Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are pivotal in guiding the rational design of new, more potent, and selective analogs. nih.gov

These 3D-QSAR studies build upon a series of compounds with known biological activities to create a predictive model. The fundamental principle involves aligning the structures of the analog series and then calculating steric and electrostatic fields around them. These fields are then correlated with the observed biological activities using statistical methods like Partial Least Squares (PLS) to generate a predictive equation. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a foundational 3D-QSAR technique that explains the SAR of a series of molecules by correlating their biological activities with their steric and electrostatic properties. nih.gov For a series of this compound analogs, a CoMFA study would involve:

Molecular Modeling and Alignment: Building 3D models of the analogs and aligning them based on a common scaffold, such as the benzamide core.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom (e.g., an sp3 carbon with a +1 charge) and each molecule at every grid point.

Statistical Analysis: Using PLS regression to establish a correlation between the calculated field values (independent variables) and the biological activity (e.g., IC50 values) of the compounds (dependent variable).

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to impact biological activity. For instance, a green contour might indicate that bulky substituents are favored in a particular region for enhancing activity, while a red contour might suggest that electronegative groups are beneficial.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates three other molecular descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the molecular interactions critical for activity. The key difference from CoMFA lies in the use of a Gaussian function for calculating the distance-dependent potential fields, which avoids the extreme values often encountered at close atomic positions in CoMFA. nih.gov

For this compound analogs, a CoMSIA model could reveal:

Hydrophobic Regions: Yellow contours might indicate areas where hydrophobic groups (e.g., alkyl chains) would increase activity, while white contours would suggest hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Regions: Cyan contours could highlight where hydrogen bond donors are favorable, and magenta contours would point to regions where hydrogen bond acceptors would enhance binding affinity.

The statistical robustness of both CoMFA and CoMSIA models is typically validated using methods like leave-one-out cross-validation (q²) and predicting the activity of an external test set of compounds (r²_pred). nih.gov

The insights gained from these computational models are invaluable for medicinal chemists. By examining the 3D contour maps, researchers can prioritize the synthesis of new analogs with specific structural modifications predicted to have improved activity and properties. For example, if a CoMSIA map shows a favorable region for a hydrogen bond acceptor near the morpholine ring, chemists might design new analogs incorporating an additional heteroatom at that position.

Below are illustrative tables representing the kind of data and statistical outputs generated from hypothetical CoMFA and CoMSIA studies on a series of benzamide analogs.

Table 1: Hypothetical CoMFA Statistical Results for Benzamide Analogs

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.650 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated) | 0.950 | Shows a strong correlation between predicted and actual activity. |

| F-value | 120.5 | High F-statistic indicates a statistically significant regression model. |

| Standard Error of Estimate | 0.25 | Represents the average deviation of predicted values from actual values. |

| Steric Field Contribution | 55% | The majority of the variance in activity is explained by steric factors. |

| Electrostatic Field Contribution | 45% | Electrostatic interactions also play a significant role in activity. |

Table 2: Hypothetical CoMSIA Field Contributions for Benzamide Analogs

| Field Type | Favorable Contribution (%) | Unfavorable Contribution (%) |

| Steric | 30 | 15 |

| Electrostatic | 20 | 10 |

| Hydrophobic | 12 | 5 |

| H-Bond Donor | 3 | 2 |

| H-Bond Acceptor | 2 | 1 |

These computational approaches provide a rational framework for understanding the SAR and SPR of this compound analogs, enabling the design of molecules with optimized biological activity. nih.gov

Preclinical Biological Activity Profiling of 4 Amino N 3 Morpholin 4 Ylpropyl Benzamide and Its Derivatives

In Vitro Efficacy Assessments in Cell-Based Assays

The in vitro biological activities of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide and its derivatives have been explored across a range of cell-based assays to determine their antimicrobial, antiproliferative, receptor and enzyme modulatory, and antioxidant and anti-inflammatory properties.

Derivatives of benzamide (B126) have demonstrated a spectrum of antimicrobial activities. A study on N-benzamide derivatives revealed notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds showed significant zones of inhibition against Bacillus subtilis and Escherichia coli. nanobioletters.com Specifically, one compound exhibited a minimum inhibitory concentration (MIC) value of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Another set of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov

In the realm of antifungal research, N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share structural similarities, have been synthesized and tested. Certain compounds from this series displayed excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis), with EC50 values as low as 1.96 mg/L, surpassing the efficacy of commercial fungicides like flumorph. mdpi.com

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Source |

|---|---|---|---|---|

| N-Benzamide Derivative 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| N-Benzamide Derivative 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| N-Benzamide Derivative 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| N-Benzamide Derivative 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Not Reported | 2500-5000 | nih.gov |

The antiproliferative potential of benzamide derivatives has been investigated in various cancer cell lines. A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors and demonstrated significant antiproliferative activities. nih.gov One particular compound, 20b, exhibited IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov

Furthermore, a study on indole-aryl-amide derivatives, which incorporate an amide linkage, revealed significant cytotoxic activity against several human cancer cell lines. For example, one derivative was particularly active against HT29 and HeLa cancer cells, with IC50 values of 0.31 µM and 25 µM, respectively. mdpi.com Another compound in the same study showed potent activity against MCF7 and PC3 cancer cell lines with IC50 values of 0.81 µM and 2.13 µM, respectively. mdpi.com

Research into phenylaminoisoquinolinequinones also showed promising antiproliferative effects. Several synthesized compounds in this class exhibited higher antiproliferative activities than the reference drug etoposide (B1684455) against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines, with some reaching submicromolar IC50 values. nih.gov Additionally, certain N-substituted benzamide derivatives, designed based on the structure of Entinostat (a histone deacetylase inhibitor), showed comparable or improved antiproliferative activities against MCF-7, A549, K562, and MDA-MB-231 cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of Selected Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| N-benzylbenzamide 20b | Various | 0.012 - 0.027 | nih.gov |

| Indole-aryl-amide 1 | HT29 | 0.31 | mdpi.com |

| Indole-aryl-amide 1 | HeLa | 25 | mdpi.com |

| Indole-aryl-amide 2 | MCF7 | 0.81 | mdpi.com |

| Indole-aryl-amide 2 | PC3 | 2.13 | mdpi.com |

| Phenylaminoisoquinolinequinone 3b | AGS, SK-MES-1, J82 | Submicromolar | nih.gov |

| Phenylaminoisoquinolinequinone 4b | AGS, SK-MES-1, J82 | Submicromolar | nih.gov |

| Phenylaminoisoquinolinequinone 5a | AGS, SK-MES-1, J82 | Submicromolar | nih.gov |

| Phenylaminoisoquinolinequinone 7b | AGS, SK-MES-1, J82 | Submicromolar | nih.gov |

Benzamide derivatives have been shown to interact with various biological receptors and enzymes. For instance, a series of fluorinated benzamide neuroleptics were developed as dopamine (B1211576) D2 receptor tracers. nih.gov One analog, [18F]fallypride, demonstrated a nearly 10-fold increase in affinity for the D2 receptor compared to its parent compound. nih.gov

In the context of enzyme inhibition, certain 4-sulfamoyl-N-(3-morpholinopropyl)benzamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes, with nanomolar inhibitory constants against hCA I, hCA II, hCA IV, and hCA XII. researchgate.net Additionally, a novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. nih.gov Other research has identified N-substituted benzamide derivatives as inhibitors of histone deacetylases (HDACs). nih.govresearchgate.net

The antioxidant and anti-inflammatory properties of compounds containing morpholine (B109124) and benzamide structures have been noted in several studies. A series of 2-hydroxy-2-substituted morpholine, 1,4-benzoxazine, and 1,4-benzothiazine derivatives demonstrated remarkable antioxidant activity and significant in vitro anti-inflammatory activity by inhibiting COX-1 and/or COX-2 enzymes. nih.govresearchgate.net

Furthermore, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity using a protease inhibition assay. The IC50 values for these compounds were significantly lower than that of the standard drug, acetylsalicylic acid, indicating superior efficacy in inhibiting trypsin activity. nih.govresearchgate.net

Preclinical In Vivo Proof-of-Concept Studies in Relevant Animal Models (e.g., efficacy in infectious disease models, cancer xenografts)

While in vivo data for this compound is limited, studies on its derivatives provide preclinical proof-of-concept.

A novel benzamide FtsZ inhibitor, TXH9179, has shown superior bactericidal activity and in vivo efficacy against multidrug-resistant Staphylococcus aureus (MRSA) compared to earlier-generation benzamides. nih.gov This highlights the potential of this class of compounds in treating challenging bacterial infections.

In oncology, the disodium (B8443419) phosphate (B84403) salt of an N-benzylbenzamide derivative (20b-P) significantly inhibited tumor growth and reduced microvessel density in a liver cancer cell H22 allograft mouse model without causing obvious toxicity. nih.gov This demonstrates the potential of these derivatives as antitumor agents.

In the area of inflammation and metabolic disease, two representative 2-hydroxy-2-substituted morpholine and 1,4-benzoxazine derivatives, after long-term administration, showed considerable activity in a chronic experimental animal model of hyperlipidemia. nih.govresearchgate.net This suggests a potential role for such compounds in managing conditions like atherosclerosis.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Detailed research into the pharmacodynamic properties of this compound in preclinical settings is not extensively documented in publicly available scientific literature. Pharmacodynamic biomarker assessment is crucial for understanding a compound's mechanism of action and for demonstrating target engagement in vivo. This process typically involves measuring the biochemical and physiological effects of the drug over time.

For a compound like this compound, a hypothetical pharmacodynamic biomarker assessment in a preclinical model, for instance, a xenograft mouse model of a specific cancer, would involve several key steps. Following administration of the compound, biological samples such as tumor tissue and blood would be collected at various time points. These samples would then be analyzed for specific biomarkers that are indicative of the compound's biological activity.

The selection of biomarkers would be entirely dependent on the hypothesized molecular target of the compound. For example, if the compound is predicted to inhibit a particular kinase, the assessment would focus on the phosphorylation status of that kinase and its downstream substrates. Techniques such as Western blotting, immunohistochemistry, or mass spectrometry-based phosphoproteomics would be employed to quantify changes in protein phosphorylation. A significant decrease in the phosphorylation of the target protein in treated animals compared to a control group would serve as a key pharmacodynamic biomarker, confirming that the compound is hitting its intended target in a living organism.

Furthermore, downstream effects of target engagement would also be investigated. This could include changes in the expression of genes regulated by the signaling pathway , which would be measured using techniques like quantitative real-time PCR (qPCR) or RNA sequencing. Additionally, cellular responses such as the induction of apoptosis (programmed cell death) or inhibition of proliferation could be assessed using methods like TUNEL assays or Ki-67 staining, respectively. These downstream biomarkers provide further evidence of the compound's biological effect and its potential therapeutic efficacy.

It is important to emphasize that without specific published studies on this compound, the above description remains a generalized framework for how such an assessment would be conducted. The actual biomarkers and methodologies would be tailored to the specific biological context and the compound's proposed mechanism of action.

Comparative Analysis of Biological Activity with Reference Compounds and Established Ligands

In a typical preclinical study, the in vitro and in vivo activities of a novel compound are benchmarked against those of well-characterized reference compounds. These reference compounds could be existing drugs with a similar mechanism of action or other experimental agents in the same chemical class.

For instance, if this compound were being investigated as a potential inhibitor of a specific enzyme, its inhibitory potency (often expressed as the IC50 value, the concentration required to inhibit 50% of the enzyme's activity) would be directly compared to that of known inhibitors of the same enzyme in biochemical assays. Such a comparison would immediately establish whether the new compound is more, less, or equally potent as the existing standards.

Selectivity is another critical parameter that would be assessed in a comparative analysis. This involves testing the compound against a panel of related and unrelated biological targets to determine its specificity. The selectivity profile of this compound would be compared to that of reference compounds to understand if it offers a more targeted activity, which could translate to a better safety profile with fewer off-target effects.

In cell-based assays, the antiproliferative or cytotoxic effects of the compound on various cell lines would be compared to those of established drugs. This helps in understanding the cellular potency and the spectrum of activity. For example, the GI50 (the concentration that causes 50% growth inhibition) of this compound would be determined in a panel of cancer cell lines and compared to the GI50 values of standard-of-care chemotherapeutic agents.

Ultimately, in in vivo preclinical models, the efficacy of this compound would be compared to that of a reference compound in head-to-head studies. This would involve treating animal models of a particular disease with both compounds and comparing their effects on disease progression, survival, and relevant pharmacodynamic biomarkers. The data from such studies are crucial for deciding whether to advance a new compound into further development.

Without access to specific research data for this compound, any comparative analysis remains speculative. The table below illustrates a hypothetical comparison of in vitro potency against a fictional target kinase, which would be a typical format for presenting such data.

| Compound | Target Kinase X IC50 (nM) |

| This compound | [Data Not Available] |

| Reference Compound A | [Data Not Available] |

| Established Ligand B | [Data Not Available] |

Pharmacological Research and Disposition Studies Preclinical of 4 Amino N 3 Morpholin 4 Ylpropyl Benzamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical In Vitro and In Vivo Models

No published studies were identified that describe the ADME properties of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide in preclinical models. Information regarding its permeability, plasma protein binding, tissue distribution, and routes of excretion is not available.

Pharmacokinetic Profiling in Preclinical Systems (e.g., Rodent Models)

There is no publicly accessible data detailing the pharmacokinetic profile of this compound in any preclinical species, including common rodent models such as rats or mice. Consequently, key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability have not been reported.

Enzyme Kinetics and Metabolic Pathway Identification Relevant to Compound Biotransformation

Investigations into the metabolic fate of this compound have not been published. There is no information available on the specific enzymes responsible for its metabolism (e.g., cytochrome P450 isoforms) or the identity of its potential metabolites.

Development of Robust Bioanalytical Methodologies for Quantitative Analysis in Biological Matrices

While general principles of bioanalytical method development are well-established, no specific methods for the quantification of this compound in biological matrices such as plasma, blood, or tissue have been described in the scientific literature. Validated assays using techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for pharmacokinetic and other preclinical studies, but details of any such developed methods for this compound are absent from public records.

Advanced Computational and Theoretical Studies of 4 Amino N 3 Morpholin 4 Ylpropyl Benzamide

Molecular Docking and Molecular Dynamics Simulations for Detailed Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 4-amino-N-(3-morpholin-4-ylpropyl)benzamide, and a biological target, typically a protein. These methods are instrumental in elucidating the binding mode, affinity, and stability of the ligand-target complex, which are crucial for understanding its mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on a force field. For this compound, a hypothetical docking study against a relevant kinase, for example, would involve preparing the 3D structure of the compound and the protein, defining the binding site, and then using a docking algorithm to predict the binding pose. The results are often expressed as a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the interactions in a physiological environment by considering the flexibility of both the ligand and the protein. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

A typical output from such a study is illustrated in the hypothetical data table below, showcasing the predicted binding affinity and key interacting residues for this compound with a hypothetical protein target.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (MM/GBSA, kcal/mol) | -55.2 |

| Key Interacting Residues | ASP145, LYS67, TYR82 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and conformational preferences of a molecule. These calculations are fundamental to understanding the intrinsic properties of this compound that govern its biological activity.

By solving the Schrödinger equation for the molecule, DFT can be used to determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with its biological target. For this compound, the MEP would likely show negative potential around the oxygen atoms of the morpholine (B109124) and benzamide (B126) groups, and positive potential near the amine hydrogens.

Conformational analysis using quantum chemical methods can identify the most stable three-dimensional structure of the molecule. By calculating the energies of different conformers, the lowest energy (and thus most populated) conformation can be determined, which is often the biologically active conformation.

A summary of hypothetical quantum chemical calculation results for this compound is presented in the table below.

| Quantum Chemical Property | Calculated Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.5 |

Predictive Modeling for Biological Activity and ADME Properties (e.g., Machine Learning, Cheminformatics)

Predictive modeling, utilizing machine learning and cheminformatics approaches, plays a pivotal role in the early stages of drug discovery by forecasting the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These models are built on large datasets of known molecules and their properties.

For this compound, various computational models can be used to predict its ADME profile. These predictions help in assessing the drug-likeness of the molecule and identifying potential liabilities before significant resources are invested in its development. Parameters such as aqueous solubility, blood-brain barrier permeability, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibiting cytochrome P450 enzymes are commonly predicted. nih.gov

Cheminformatics tools can also predict various physicochemical properties that are important for ADME, such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are often used to assess compliance with drug-likeness rules, such as Lipinski's Rule of Five.

The following table provides a hypothetical predicted ADME profile for this compound.

| ADME Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Blood-Brain Barrier Permeability (logBB) | -0.8 | Low |

| Caco-2 Permeability (nm/s) | 20 | Moderate absorption |

| CYP2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions |

| logP | 2.1 | Optimal lipophilicity |

| TPSA (Ų) | 78.5 | Good for cell permeability |

De Novo Design and Virtual Screening Applications for the Discovery of Novel Analogs

De novo design and virtual screening are computational strategies employed to discover novel and potent analogs of a lead compound like this compound. These techniques leverage our understanding of the target structure and ligand-receptor interactions to explore vast chemical spaces for new molecular entities with improved properties.

Virtual screening involves the computational screening of large libraries of compounds against a specific biological target. This can be done through structure-based methods, which use docking to predict the binding of each compound in the library to the target's active site, or ligand-based methods, which search for molecules with similar properties to a known active compound. A virtual screening campaign starting from this compound would aim to identify compounds with similar or better-predicted binding affinities and more favorable ADME profiles.

De novo design, on the other hand, is a more creative approach where novel molecular structures are built from scratch or by modifying an existing scaffold. Algorithms for de novo design can generate a diverse range of molecules that are optimized to fit the binding site of the target protein. These algorithms can be guided by various parameters, including desired binding interactions and physicochemical properties. Starting with the core structure of this compound, a de novo design approach could suggest modifications to the morpholine ring, the propyl linker, or the aminobenzamide moiety to enhance target affinity and selectivity.

A hypothetical workflow for discovering novel analogs could involve:

Target Identification and Validation: Identifying the biological target of this compound.

Virtual Screening: Screening a large compound library (e.g., ZINC database) against the identified target.

Hit Identification: Selecting the top-scoring compounds based on docking scores and predicted ADME properties.

De Novo Design: Generating novel analogs with improved properties based on the structure of the initial hits and the lead compound.

In Silico Evaluation: Subjecting the newly designed analogs to the same computational analyses (docking, MD simulations, ADME prediction) to prioritize them for synthesis and biological testing.

Through these advanced computational and theoretical studies, a comprehensive understanding of the molecular properties and potential interactions of this compound can be achieved, guiding further experimental investigations and the design of new and improved therapeutic agents.

Research Applications and Future Directions for 4 Amino N 3 Morpholin 4 Ylpropyl Benzamide

Utility as a Chemical Probe for Investigating Specific Biological Pathways and Targets

There is currently no publicly available research detailing the use of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide as a chemical probe. For a compound to be an effective chemical probe, it must exhibit high potency and selectivity for a specific biological target. The synthesis and evaluation of this compound for such purposes have not been reported in peer-reviewed literature. Therefore, its utility in elucidating biological pathways and identifying specific targets is unknown.

Potential for Lead Optimization and Further Analogue Development based on Identified Research Gaps

The process of lead optimization involves modifying the chemical structure of a compound to improve its efficacy, selectivity, and pharmacokinetic properties. As there is no foundational research identifying the biological activity of this compound, there are no identified research gaps to guide its lead optimization or the development of analogues. The potential of this compound as a starting point for drug discovery is yet to be explored.

Integration with Emerging Research Technologies (e.g., High-Throughput Screening, Fragment-Based Drug Discovery)

High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are crucial technologies in modern pharmaceutical research. HTS allows for the rapid screening of large compound libraries to identify "hits" with desired biological activity. FBDD, on the other hand, identifies small chemical fragments that bind to a biological target, which are then grown or combined to create a lead compound. There is no evidence to suggest that this compound has been included in HTS libraries or utilized in FBDD campaigns.

Identification of Gaps in Current Academic Research and Proposed Future Academic Pursuits for the Compound Class

The primary gap in current academic research is the complete absence of studies on this compound. Future academic pursuits could begin with the fundamental synthesis and characterization of this compound. Subsequent research could involve:

Broad biological screening: Utilizing HTS to screen the compound against a wide array of biological targets to identify any potential therapeutic areas.

In silico modeling: Employing computational methods to predict potential binding targets and guide experimental studies.

Analogue synthesis: Creating a library of related compounds to explore structure-activity relationships once a biological target is identified.

Without initial exploratory research, the potential of this compound and its related compound class remains an open question for the scientific community.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)benzamide?

- Methodological Answer : Reaction conditions such as solvent choice (e.g., DCM or CHCN), temperature (e.g., 150°C for acetylation steps), and catalysts (e.g., HBTU for amide coupling) significantly influence yield and purity. Multi-step protocols, such as those involving mCPBA oxidation or KMnO4-mediated transformations, require sequential optimization . For example, adjusting reaction times during reflux conditions (e.g., 5–60 minutes) can minimize side products like hydrolyzed intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity and retention times under gradient elution (e.g., 7–12 minutes for related benzamide analogs) .

- 1H NMR/IR Spectroscopy : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and structural integrity .

- HR-MS (EI+) : To verify molecular ion peaks and fragmentation patterns .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability is evaluated via accelerated degradation studies using:

- Thermal Stress : Heating at 40–60°C for 1–4 weeks.

- Photolytic Stress : Exposure to UV light (e.g., 254 nm).

- Hydrolytic Stress : Testing in acidic/basic buffers (pH 1–13).

Post-stress analysis via HPLC and LC-MS identifies degradation products, such as hydrolyzed morpholine rings or oxidized benzamide groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) simulate reaction pathways, such as nucleophilic substitution at the morpholine nitrogen or benzamide carbonyl activation. These models guide experimental design by predicting energy barriers and regioselectivity. For example, ICReDD’s approach integrates reaction path searches with experimental feedback to optimize conditions like solvent polarity or catalyst loading .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies in IC values or target selectivity may arise from assay variability (e.g., cell line differences or enzyme isoforms). Solutions include:

- Meta-Analysis : Pooling data from multiple studies to identify trends.

- Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal Validation : Using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinities .

Q. How can researchers investigate the compound’s mechanism of action in modulating bacterial enzymes?

- Methodological Answer : Target engagement is validated via:

- Enzyme Inhibition Assays : Measuring activity against bacterial PPTases (e.g., AcpS or Sfp) using radiolabeled substrates .

- Crystallography : Co-crystallizing the compound with target enzymes (e.g., AcpS) to identify binding motifs.

- Metabolomic Profiling : Tracking downstream effects on fatty acid biosynthesis pathways via LC-MS .

Q. What factors influence regioselectivity during functionalization of the morpholine ring?

- Methodological Answer : Regioselectivity in morpholine derivatization depends on:

- Steric Effects : Bulky substituents (e.g., 3-methylpiperazine) favor substitution at less hindered positions.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct reactions to electron-rich sites.

- Catalytic Systems : Palladium catalysts enable C–H activation at specific positions, as seen in related sulfonamide derivatives .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Methodological Answer : Systematic modifications include:

- Benzamide Substitution : Introducing electron-donating groups (e.g., methoxy) to enhance target binding.

- Morpholine Ring Expansion : Replacing morpholine with thiomorpholine to alter lipophilicity.

- Linker Optimization : Varying propyl chain length to balance solubility and membrane permeability.

Activity is assessed via cytotoxicity assays (e.g., against MCF-7 cells) and ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.